(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride

説明

準備方法

Synthetic Routes and Reaction Conditions

The preparation of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol involves a novel method that uses a zinc powder reduction catalyst. This method allows for the preparation of an amide derivative with high purity and yield without the formation of side reactants . The process involves the reduction of a precursor compound using zinc powder under specific conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is optimized to ensure high yield and purity. The process typically involves multiple steps, including the reduction of intermediates and purification processes to isolate the final product .

化学反応の分析

Types of Reactions

®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be synthesized through reduction reactions using zinc powder as a catalyst.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of amino and hydroxyl groups.

Common Reagents and Conditions

Zinc Powder: Used as a reduction catalyst in the synthesis of the compound.

Nucleophiles: Employed in substitution reactions to modify the compound’s structure.

Major Products Formed

The major product formed from the reduction reaction is ®-2-((4-Aminophenethyl)amino)-1-phenylethanol, which can be further processed to obtain its hydrochloride salt .

科学的研究の応用

Basic Information

- Molecular Formula : C16H21ClN2O

- Molecular Weight : 292.80 g/mol

- CAS Number : 521284-22-0

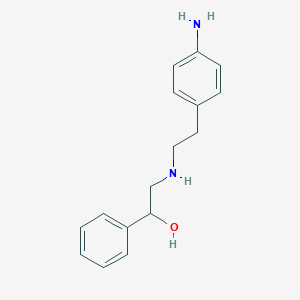

Structural Representation

The compound features a chiral center, with the (R) configuration being significant for its biological activity. The 2D and 3D structures can be visualized using chemical databases such as PubChem.

Pharmaceutical Research

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is primarily studied as an impurity in the synthesis of Mirabegron, a medication used to treat overactive bladder. Understanding the characteristics of this impurity is crucial for quality control and safety assessments in pharmaceutical formulations.

Case Study: Impurity Profile of Mirabegron

A detailed analysis of Mirabegron revealed that the presence of this compound impacts the pharmacokinetics and efficacy of the drug. Researchers have conducted stability studies to determine how this impurity behaves under various storage conditions, influencing formulation strategies.

Medicinal Chemistry

The compound's structural features make it a candidate for further medicinal chemistry studies aimed at developing new therapeutic agents. Researchers are exploring modifications to enhance its pharmacological properties or reduce toxicity.

Example Modification Studies

Studies have shown that altering the substituents on the phenyl rings can lead to compounds with improved selectivity for specific biological targets, which is essential in drug design.

Analytical Chemistry

This compound serves as a reference standard in analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are critical for quantifying impurities in drug formulations and ensuring compliance with regulatory standards.

| Analytical Technique | Application |

|---|---|

| HPLC | Quantification of impurities in Mirabegron formulations |

| MS | Structural identification and characterization |

Toxicology Studies

Research into the toxicological profile of this compound is essential for assessing its safety as an impurity in drug products. Studies focus on its cytotoxic effects and potential interactions with biological systems.

Toxicological Findings

Preliminary studies indicate that while the compound exhibits some cytotoxic effects at high concentrations, it remains within acceptable limits when present as an impurity in therapeutic doses of Mirabegron.

作用機序

The compound acts as an intermediate in the synthesis of mirabegron, which is a potent and selective beta 3 receptor agonist. Mirabegron binds to beta 3 receptors in the bladder, increasing the concentration of cyclic adenosine monophosphate (cAMP) and relaxing the bladder smooth muscle. This action enhances urine storage function and extends the interval between urination .

類似化合物との比較

Similar Compounds

Mirabegron: The final product synthesized using ®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride as an intermediate.

Propiberine Hydrochloride: Another compound used to treat overactive bladder, but with a different mechanism of action.

Oxybutynin Hydrochloride: An anticholinergic agent used for similar therapeutic purposes.

Uniqueness

®-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride is unique due to its role as a key intermediate in the synthesis of mirabegron, which specifically targets beta 3 receptors in the bladder. This specificity provides a distinct therapeutic advantage over other compounds used to treat overactive bladder .

生物活性

(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol hydrochloride, also known as a key intermediate in the synthesis of mirabegron, has garnered attention for its biological activity, particularly in relation to its pharmacological properties and potential therapeutic applications. This compound acts primarily as a selective β3-adrenergic receptor agonist, which is significant in the treatment of overactive bladder conditions.

- Molecular Formula : C16H21ClN2O

- Molecular Weight : 292.8 g/mol

- CAS Number : 521284-22-0

The compound is characterized by its high purity (>95% HPLC), making it suitable for research and potential clinical applications .

The primary mechanism of action for this compound involves the activation of β3-adrenergic receptors. This activation leads to relaxation of the bladder detrusor muscle, promoting urinary storage and reducing the frequency of involuntary contractions. This mechanism is crucial for managing symptoms associated with overactive bladder syndrome .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Receptor Agonism | Selective agonist for β3-adrenergic receptors |

| Pharmacological Effects | Promotes bladder relaxation, reduces urgency and frequency of urination |

| Potential Therapeutic Use | Treatment for overactive bladder conditions |

Research Findings

Recent studies have highlighted the importance of this compound in pharmacological research. For instance, it has been identified as an impurity in mirabegron formulations, which has led to investigations into its metabolic pathways and interactions with cytochrome P450 isoforms .

Case Studies

- Study on Metabolism : Takusagawa et al. (2012) investigated the metabolic pathways of mirabegron and its impurities, including this compound. The study revealed that specific cytochrome P450 isoforms are involved in the metabolism of this compound, which could influence its pharmacokinetics and efficacy in therapeutic applications .

- Clinical Implications : Another study focused on the clinical implications of β3-adrenergic receptor agonists in treating overactive bladder. The findings indicated that compounds like this compound could provide significant relief from symptoms with a favorable safety profile .

特性

IUPAC Name |

2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAHDMSPHZSMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521284-22-0 | |

| Record name | (1R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。